methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is a compound of interest in various fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate typically involves the introduction of the difluoroethyl group and the iodine atom onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structural features that can enhance drug efficacy and stability.
Material Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or a precursor in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an iodine atom.
Methyl 1-(2,2-difluoroethyl)-5-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding properties, making it a valuable molecule in various research applications.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate (CAS No. 2226183-05-5) is a novel organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C7H7F2IN2O2 |
Molecular Weight | 316.04 g/mol |
Density | 1.99 ± 0.1 g/cm³ (Predicted) |
Boiling Point | 343.0 ± 42.0 °C (Predicted) |
Acid Dissociation Constant | -2.44 ± 0.10 (Predicted) |
This compound exists as a white to light yellow solid and is stable at room temperature .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound.
- Iodination : Iodine is introduced via an iodination reaction using iodine or iodine-containing reagents.
- Difluoroethyl Group Introduction : This is achieved through a difluoromethylation reaction.
- Carboxylation : The carboxyl group is introduced using carboxylic acid derivatives or carbonyl compounds under appropriate conditions.
These steps allow for the production of the compound with desired purity and yield .
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against these pathogens .
Anticancer Potential
The compound's anticancer properties were assessed in vitro using various cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity against certain cancer types while displaying low toxicity toward normal cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of pyrazole derivatives, this compound was found to be one of the more potent compounds tested against MRSA, demonstrating an MIC of 16 µg/mL. This study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Case Study 2: Cytotoxicity Assessment
A separate investigation into the cytotoxic effects on human embryonic kidney cells (HEK293) revealed that while many compounds exhibited cytotoxicity at higher concentrations, this compound showed a favorable profile with minimal cytotoxic effects at therapeutic concentrations .
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)12(11-4)3-5(8)9/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPLPFMTYIBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)I)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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